molecular formula C69H91N19O16S2 B10752512 Xeharwgcpp KD

Xeharwgcpp KD

Cat. No.: B10752512
M. Wt: 1506.7 g/mol
InChI Key: RFMOGPSXMCHBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JKC 363 involves a series of peptide coupling reactions. The compound is a cyclic peptide with a disulfide bridge between the first and eighth amino acids. The sequence of JKC 363 is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, where Mpa stands for 3-mercaptopropionic acid and D-2-Nal stands for D-2-naphthylalanine .

Industrial Production Methods

Industrial production of JKC 363 typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and disulfide bridge formation. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

JKC 363 primarily undergoes peptide coupling reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

The synthesis of JKC 363 involves the use of common peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The disulfide bridge formation is achieved using oxidizing agents such as iodine or air oxidation .

Major Products Formed

The major product formed from the synthesis of JKC 363 is the cyclic peptide with the desired sequence and disulfide bridge. Impurities and by-products are typically removed during the purification process .

Scientific Research Applications

JKC 363 has a wide range of scientific research applications due to its selective antagonism of the melanocortin MC4 receptor. Some of its key applications include:

Mechanism of Action

JKC 363 exerts its effects by selectively antagonizing the melanocortin MC4 receptor. This receptor is involved in the regulation of food intake, energy balance, and pain perception. By blocking the stimulatory effect of α-MSH on TRH release, JKC 363 reduces food intake and attenuates pain . The compound’s high affinity for the MC4 receptor and its ability to block α-MSH make it a valuable tool for studying the physiological roles of this receptor .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to JKC 363 include other melanocortin receptor antagonists such as SHU9119 and Agouti-related peptide (AgRP). These compounds also target the melanocortin receptors but may have different selectivity profiles and physiological effects .

Uniqueness of JKC 363

JKC 363 is unique due to its high selectivity for the melanocortin MC4 receptor and its ability to effectively block the effects of α-MSH. This makes it particularly useful for studying the specific roles of the MC4 receptor in various physiological processes .

Properties

Molecular Formula

C69H91N19O16S2

Molecular Weight

1506.7 g/mol

IUPAC Name

4-amino-2-[[6-amino-2-[[1-[1-[13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(96)86-51(68(103)104)32-55(71)89)82-65(100)53-16-8-25-87(53)67(102)54-17-9-26-88(54)66(101)52-36-106-105-27-22-56(90)79-47(20-21-58(92)93)62(97)85-50(31-42-34-74-37-78-42)64(99)83-48(29-38-18-19-39-10-1-2-11-40(39)28-38)63(98)81-46(15-7-24-75-69(72)73)60(95)84-49(59(94)77-35-57(91)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,89)(H,74,78)(H,77,94)(H,79,90)(H,80,91)(H,81,98)(H,82,100)(H,83,99)(H,84,95)(H,85,97)(H,86,96)(H,92,93)(H,103,104)(H4,72,73,75)

InChI Key

RFMOGPSXMCHBKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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